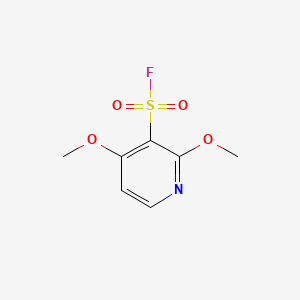
3-ethynyl-1-methyl-4,5,6,7-tetrahydro-1H-indazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-ethynyl-1-methyl-4,5,6,7-tetrahydro-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal and industrial applications. This particular compound has garnered interest due to its potential therapeutic properties, especially in targeting oncogenic pathways.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethynyl-1-methyl-4,5,6,7-tetrahydro-1H-indazole typically involves the following steps:
Starting Materials: The synthesis begins with 2-azidobenzaldehydes and amines.
Formation of C–N and N–N Bonds: This is achieved through transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed reactions, which employ oxygen as the terminal oxidant.
Cyclization: The intermediate compounds undergo cyclization to form the indazole ring structure.
Industrial Production Methods
Industrial production methods for this compound often involve:
Catalyst-Free Conditions: Some methods avoid the use of catalysts and solvents, reducing the environmental impact.
Optimized Reaction Conditions: These include specific temperature and pressure settings to maximize yield and minimize byproducts.
Análisis De Reacciones Químicas
Types of Reactions
3-ethynyl-1-methyl-4,5,6,7-tetrahydro-1H-indazole undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This includes nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Conditions often involve the use of halogens and strong acids or bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-ethynyl-1-methyl-4,5,6,7-tetrahydro-1H-indazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It shows promise as a therapeutic agent in targeting oncogenic pathways.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-ethynyl-1-methyl-4,5,6,7-tetrahydro-1H-indazole involves:
Molecular Targets: The compound targets the PI3K signaling pathway, which is involved in cell growth and survival.
Pathways Involved: By inhibiting this pathway, the compound can potentially halt the proliferation of cancer cells and induce apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
3-phenyl-2-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-2H-indazole: Known for its anti-inflammatory properties.
2-benzyl-3-phenylamino-4,5-dihydro-2H-benz[g]indazole: Exhibits good antinociceptive activity.
Uniqueness
Propiedades
Fórmula molecular |
C10H12N2 |
|---|---|
Peso molecular |
160.22 g/mol |
Nombre IUPAC |
3-ethynyl-1-methyl-4,5,6,7-tetrahydroindazole |
InChI |
InChI=1S/C10H12N2/c1-3-9-8-6-4-5-7-10(8)12(2)11-9/h1H,4-7H2,2H3 |
Clave InChI |
RDBLVCAPPFXMGB-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(CCCC2)C(=N1)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![ethyl 1-(iodomethyl)-3-[1-(propan-2-yl)-1H-pyrazol-4-yl]-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B15301356.png)



![1-[2-(2-chlorophenyl)ethenesulfonyl]-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B15301378.png)


![Cyclohexanone, 3-[(4-chlorophenyl)thio]-](/img/structure/B15301395.png)

